molecular formula C6H2Cl4O2S B13634199 2,3,6-Trichlorobenzenesulfonyl chloride

2,3,6-Trichlorobenzenesulfonyl chloride

Cat. No.: B13634199
M. Wt: 280.0 g/mol
InChI Key: IPIBHGIAEBDUDK-UHFFFAOYSA-N
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Description

2,3,6-Trichlorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C6H2Cl3SO2Cl. It is a derivative of benzenesulfonyl chloride, where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at positions 2, 3, and 6. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,6-Trichlorobenzenesulfonyl chloride can be synthesized through the chlorination of benzenesulfonyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in specialized reactors designed to handle the corrosive nature of chlorine gas and the exothermic nature of the reaction. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trichlorobenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Reduction Reactions: It can be reduced to 2,3,6-trichlorobenzenesulfonic acid using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Reducing Agents: Lithium aluminum hydride.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Major Products Formed

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Ester Derivatives: Formed by reaction with alcohols.

    Sulfonothioate Derivatives: Formed by reaction with thiols.

Scientific Research Applications

2,3,6-Trichlorobenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

    Biology: Employed in the modification of biomolecules for studying protein functions and interactions.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,3,6-Trichlorobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its ability to modify functional groups in organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trichlorobenzenesulfonyl chloride
  • 2,3,4-Trichlorobenzenesulfonyl chloride
  • 2,4-Dichlorobenzenesulfonyl chloride
  • 3-Chlorobenzenesulfonyl chloride

Uniqueness

2,3,6-Trichlorobenzenesulfonyl chloride is unique due to the specific positioning of chlorine atoms, which influences its reactivity and the types of derivatives it can form. This positional isomerism allows for selective reactions that are not possible with other trichlorobenzenesulfonyl chloride isomers.

Properties

Molecular Formula

C6H2Cl4O2S

Molecular Weight

280.0 g/mol

IUPAC Name

2,3,6-trichlorobenzenesulfonyl chloride

InChI

InChI=1S/C6H2Cl4O2S/c7-3-1-2-4(8)6(5(3)9)13(10,11)12/h1-2H

InChI Key

IPIBHGIAEBDUDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)S(=O)(=O)Cl)Cl)Cl

Origin of Product

United States

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